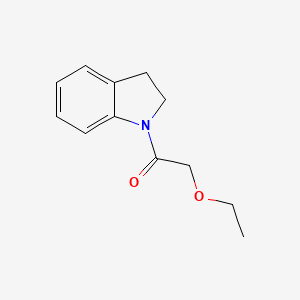

1-(ethoxyacetyl)indoline

Description

The exact mass of the compound this compound is 205.110278721 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-ethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-9-12(14)13-8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHIWICCXBPGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Legacy of Indoline Scaffolds in Scientific Research

The indoline (B122111) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, has long been a cornerstone of organic and medicinal chemistry. wikipedia.orgchemcess.com Its prevalence in nature, most notably as a core component of the amino acid tryptophan and the neurotransmitter serotonin, underscores its fundamental biological importance. wikipedia.org This natural prevalence has inspired chemists to explore and synthesize a vast array of indoline derivatives, leading to a wealth of biologically active compounds with significant therapeutic potential. nih.govmdpi.com

The evolution of research into indoline scaffolds has been marked by the development of increasingly sophisticated synthetic methodologies. Classic methods like the Fischer and Madelung indole (B1671886) syntheses have been complemented by modern, more efficient techniques, including the Leimgruber–Batcho synthesis, which allows for the creation of indoles from readily available ortho-nitrotoluenes. bhu.ac.inwikipedia.org These advancements have facilitated the construction of diverse and complex indoline-based molecules, expanding the accessible chemical space for drug discovery and materials science. researchgate.netorganic-chemistry.org The inherent reactivity of the indoline nucleus, particularly its susceptibility to electrophilic substitution at the C3 position, further contributes to its utility as a versatile building block in organic synthesis. chemcess.combhu.ac.in

In medicinal chemistry, the indoline scaffold is considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This versatility has led to the development of numerous indoline-containing drugs with a wide range of pharmacological activities. For instance, the anti-inflammatory drug indomethacin (B1671933) features an N-acyl indole core. nih.gov The ongoing exploration of indoline derivatives continues to yield promising candidates for treating a variety of diseases, including cancer and tuberculosis. nih.govrsc.org

The Strategic Importance of N Acylated Indoline Derivatives

The functionalization of the nitrogen atom within the indoline (B122111) ring, particularly through acylation, represents a critical strategy in contemporary chemical synthesis and drug discovery. N-acylated indoline derivatives often exhibit distinct biological activities and physicochemical properties compared to their unfunctionalized counterparts. nih.govrsc.org The N-acyl group can serve multiple purposes, including acting as a protecting group for the indole (B1671886) nitrogen, modulating the electronic properties of the ring system, and providing a handle for further synthetic transformations. rsc.org

The synthesis of N-acylated indolines has been a subject of extensive research, with numerous methods developed to achieve this transformation efficiently and selectively. beilstein-journals.org Traditional approaches often involve the use of reactive acylating agents like acyl chlorides, which can have limitations in terms of functional group tolerance. beilstein-journals.org More recent developments have focused on milder and more versatile methods, such as the use of thioesters as acyl sources or direct acylation with carboxylic acids catalyzed by boric acid. beilstein-journals.orgclockss.org Oxidative carbene-catalyzed N-acylation of indoles with aldehydes has also emerged as a highly chemoselective and functional group tolerant method. rsc.org

The significance of N-acylated indolines is underscored by their presence in a variety of biologically active molecules. nih.gov For example, N-acylindoles have been identified as having anti-inflammatory, and other therapeutic properties. The ability to fine-tune the properties of indoline-based compounds through N-acylation makes this a powerful tool for medicinal chemists in the design and optimization of new drug candidates. rsc.org

The Ethoxyacetyl Moiety: a Key Player in Molecular Design

The ethoxyacetyl group, characterized by an acetyl group substituted with an ethoxy (-OCH2CH3) functional group, plays a significant role in modifying the properties of a parent molecule. In the context of 1-(ethoxyacetyl)indoline, this moiety is attached to the nitrogen atom of the indoline (B122111) ring. ontosight.ai The introduction of the ethoxyacetyl group can influence a compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. rsc.org

Uncharted Territories: Research Gaps and Future Directions for 1 Ethoxyacetyl Indoline

Strategies for Indoline Core Formation and Precursor Synthesis

The indoline scaffold is a privileged structure in numerous natural products and pharmaceutical agents. nih.govrsc.org Consequently, a variety of synthetic methods have been developed to access this heterocyclic system, ranging from classical cyclizations to modern catalytic reactions.

Reductive cyclization is a foundational strategy for constructing the indoline core, typically starting from ortho-substituted nitroarenes. The Cadogan-Sundberg indole (B1671886) synthesis, for instance, involves the reductive cyclization of 2-nitrostyrenes. core.ac.uk This transformation can be achieved using various reducing systems.

Palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide is an effective method for producing indoles, which can subsequently be reduced to indolines. acs.orgnih.gov This method is tolerant of a range of functional groups on the aromatic ring, including both electron-withdrawing and electron-donating substituents. acs.org Similarly, titanium trichloride (B1173362) (TiCl₃) in an aqueous medium provides a mild and efficient system for the reductive cyclization of ortho-nitrostyrenes, accommodating reducible and polar functional groups to give indoles in good to excellent yields. thieme-connect.com These methods, while often yielding indoles, provide direct precursors to the indoline ring via a subsequent reduction step.

Table 1: Selected Reagents for Reductive Cyclization of 2-Nitrostyrenes

| Catalyst/Reagent System | Conditions | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ / CO | 4 atm CO, Acetonitrile, 70 °C | Indole | acs.org |

| TiCl₃ / H₂O | Mild, aqueous | Indole | thieme-connect.com |

The dearomatization of readily available indoles represents one of the most direct and efficient routes to the indoline framework. nih.govresearchgate.net However, the inherent stability of the indole π-system presents a significant synthetic challenge, requiring carefully optimized conditions to achieve controlled dearomatization. mdpi.com

Strategies include catalytic hydrogenation, such as transfer hydrogenation using a Hantzsch dihydropyridine (B1217469) as the hydrogen source catalyzed by a Brønsted acid, which can produce optically active indolines with high enantioselectivity. organic-chemistry.org Other methods involve chemical reduction or catalytic processes that disrupt the aromaticity. For example, a one-pot nitro reduction/dearomatization of nitro-substituted indoles using iron powder under acidic conditions can generate diverse polycyclic indolines. researchgate.net Organophotocatalysis has also emerged as a powerful tool for the dearomatization of indoles under mild, transition-metal-free conditions. researchgate.net

Transition metals play a pivotal role in modern synthetic chemistry, enabling the construction of complex molecules with high efficiency and selectivity. researchgate.net The synthesis of the indoline scaffold has greatly benefited from the development of catalysts based on palladium, copper, rhodium, and other metals. organic-chemistry.orgmdpi.com

Palladium catalysis is widely used, for example, in the intramolecular C-H amination to form the indoline ring. nih.gov Copper(II) catalysts have been employed in the dearomative cyclization of N-(2-aminobenzoyl) indoles to afford tetracyclic indolines under mild conditions. jyu.fi Cobalt, an earth-abundant metal, has proven effective in the C-H activation and cyclization of ortho-alkenylanilines to synthesize indoles, which are precursors to indolines. mdpi.com These metal-catalyzed reactions often proceed through mechanisms like intramolecular coupling or C-H functionalization, offering streamlined pathways to the target heterocycles. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Indoline Syntheses

| Metal Catalyst | Reaction Type | Substrate Example | Reference |

|---|---|---|---|

| Palladium | C7-Acetoxylation | N-Acylindolines | nih.gov |

| Copper(II) | Dearomative Cyclization | N-(2-aminobenzoyl) indoles | jyu.fi |

| Iridium | [4+1] Cycloaddition | Hydroxyallyl anilines | organic-chemistry.org |

| Rhodium(III) | C-H Cyanation of Indoles | Indoles | bohrium.com |

To circumvent the costs and potential toxicity associated with transition metals, significant research has been directed toward metal-free synthetic routes. acs.orgacs.org These methods often employ organocatalysts or readily available reagents to achieve the desired transformations. organic-chemistry.org

A notable metal-free approach involves the use of the hypervalent iodine reagent phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.gov PIFA mediates an efficient amidohydroxylation reaction where an N-acylnitrenium ion is generated and trapped intramolecularly by an olefin, forming the indoline ring while simultaneously introducing a hydroxyl group. acs.orgacs.org Another strategy is the use of organic photoredox catalysts, which can mediate the dearomative nucleophilic addition of alcohols or cyanide to N-Boc indoles, providing 2-substituted indolines under mild conditions. mdpi.com Furthermore, electrochemical methods using iodine as a mediator allow for a switchable synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org

Regioselective N-Acylation for the Introduction of the Ethoxyacetyl Group

Once the indoline core is synthesized, the final step is the introduction of the ethoxyacetyl group onto the nitrogen atom. The acylation of indoles and indolines can be challenging, as competition exists between N-acylation and C3-acylation, particularly in the indole series. rsc.orgbeilstein-journals.org Therefore, achieving high regioselectivity for N-acylation is crucial.

This process typically involves reacting the indoline with a suitable ethoxyacetylating agent, such as ethoxyacetyl chloride or ethoxyacetic anhydride, often in the presence of a base.

The optimization of reaction conditions is critical for achieving efficient and selective N-acylation. Conventional methods often require reactive acylating agents like acyl chlorides and a stoichiometric amount of base. rsc.orgbeilstein-journals.org However, recent advancements have led to more sophisticated catalytic systems that allow for the use of less reactive precursors under milder conditions.

One highly effective modern approach for the N-acylation of less reactive heterocycles, such as indoles, involves the direct use of a carboxylic acid. tohoku.ac.jpasiaresearchnews.com A system employing 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been developed. asiaresearchnews.com This one-pot reaction facilitates the formation of the amide bond with high chemical yields, a broad substrate scope, and excellent functional group tolerance, all under mild and scalable conditions. tohoku.ac.jp This method avoids the pre-activation of the carboxylic acid and works efficiently even with a 1:1 ratio of the heterocyclic substrate to the acid. tohoku.ac.jpasiaresearchnews.com

Other optimized conditions include using a strong base like sodium t-butoxide (t-BuONa) in an aprotic solvent like tetrahydrofuran (B95107) (THF) for reactions with acid chlorides. nih.gov Alternatively, oxidative N-heterocyclic carbene (NHC) catalysis enables the chemoselective N-acylation of indoles using aldehydes as the acyl source, offering good to excellent yields under ambient conditions. rsc.org

Table 3: Selected Systems for N-Acylation of Indoles and Related Heterocycles

| Acylating Agent | Catalyst/Base System | Key Features | Reference |

|---|---|---|---|

| Carboxylic Acid | DMAPO / Boc₂O | High yield, one-pot, mild conditions, broad scope | tohoku.ac.jpasiaresearchnews.com |

| Acid Chloride | t-BuONa / THF | Effective for SN2 substitution | nih.gov |

| Aldehyde | NHC / Oxidant | Oxidative organocatalysis, chemoselective | rsc.org |

Comparative Analysis of Acylating Agents and Catalytic Systems

The N-acylation of indolines can be achieved using various acylating agents and catalytic systems, with the choice of reagents significantly impacting reaction efficiency, selectivity, and substrate scope. Acylating agents range from highly reactive acyl chlorides and anhydrides to less conventional precursors like carboxylic acids and alcohols.

Classical approaches often involve the Friedel-Crafts acylation of N-protected indoles. For instance, 1-(phenylsulfonyl)indole (B187392) reacts with several acid chlorides and anhydrides in the presence of aluminum chloride (AlCl₃) to provide 3-acylindoles. researchgate.net The N-phenylsulfonyl protecting group is crucial in this context, as it directs acylation to the C-3 position and can be subsequently removed. researchgate.net However, traditional Lewis acid-catalyzed acylations often require stoichiometric amounts of the catalyst, which can lead to environmental concerns and complicated work-up procedures. researchgate.net

Modern catalytic systems offer significant advantages. Inorganic bases like sodium carbonate (Na₂CO₃) have been shown to effectively catalyze the N-acylation of indoles using alkenyl carboxylates as acylating agents, providing a simple and efficient catalysis system. thieme-connect.comresearchgate.net More advanced organocatalytic methods have also emerged. Chiral isothiourea and N-heterocyclic carbenes (NHCs) serve as potent catalysts for atropenantioselective N-acylation reactions, using acyl chlorides as the acylating agent to construct axially chiral N-aminoindoles with high yields and enantioselectivities. dicp.ac.cn For kinetic resolutions, nonenzymatic planar-chiral 4-(dimethylamino)pyridine (DMAP)-derived catalysts have been developed, enabling the selective acylation of one enantiomer of a racemic indoline mixture. acs.org

Dehydrogenative coupling represents another strategy, where alcohols are used as the acylating source. This process, catalyzed by oxidants like tetrapropylammonium (B79313) perruthenate (TPAP), allows for the N-acylation of indoles in a single flask under mild conditions, proceeding through the oxidation of the alcohol to an aldehyde, formation of an aminal intermediate, and subsequent oxidation to the N-acyl product. nih.gov

Table 1: Comparative Analysis of Catalytic Systems for N-Acylation of Indolines and Indoles This table is interactive. You can sort and filter the data.

| Catalyst System | Acylating Agent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| AlCl₃ | Acid Anhydrides/Chlorides | N-Phenylsulfonylindole | Classical Friedel-Crafts; requires protection/deprotection. | researchgate.net |

| Na₂CO₃ | Alkenyl Carboxylates | Indoles | Simple inorganic base catalysis; efficient. | thieme-connect.comresearchgate.net |

| Chiral Isothiourea | Aroyl Chlorides | N-Aminoindoles | Organocatalytic; high enantioselectivity for atropisomers. | dicp.ac.cn |

| Planar-Chiral PPY Derivative | Acetic Anhydride | Racemic Indolines | Nonenzymatic kinetic resolution; enantioselective. | acs.org |

| TPAP / NMO | Primary Alcohols | Indoles | Catalytic dehydrogenative coupling; mild conditions. | nih.gov |

| Y(OTf)₃ / Ionic Liquid | Acid Anhydrides | Indoles | Green method; reusable catalyst; microwave-assisted. | researchgate.netmdpi.com |

The reactivity of the acylating agent is also a critical factor. Acyl chlorides are highly electrophilic and are used in many catalytic systems. dicp.ac.cn The choice of acylating agent can be tuned to control the reaction, as seen in the use of simple alkanoyl agents for the functionalization of biomolecules. nih.gov

One-Pot and Multicomponent Synthetic Protocols for this compound Analogues

One-pot and multicomponent reactions (MCRs) have become powerful tools in organic synthesis, offering increased efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. frontiersin.org These strategies are well-suited for creating libraries of structurally diverse indoline analogues.

A notable one-pot synthesis of N-acyl indolines involves the cyclization of 2-aminophenethyl alcohols with carboxylic acids. acs.orgacs.orgnih.gov This reaction, mediated by triphenylphosphine (B44618) (PPh₃), carbon tetrachloride (CCl₄), and triethylamine (B128534) (NEt₃), provides a direct and scalable route to N-acyl indolines in good to excellent yields without the need to pre-form the indoline ring. acs.orgnih.gov This method avoids separate protection and cyclization steps, streamlining the synthesis. acs.org

Green Chemistry Principles in the Synthesis of N-Acylated Indolines

The integration of green chemistry principles into synthetic methodologies aims to reduce the environmental impact of chemical processes. This involves using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient processes, and utilizing catalytic rather than stoichiometric reagents.

A prime example of a green approach to the acylation of indole derivatives is the use of metal triflates, such as yttrium triflate (Y(OTf)₃), as recyclable Lewis acid catalysts. researchgate.netmdpi.com The acylation of unprotected indoles with acid anhydrides has been successfully performed using catalytic amounts of Y(OTf)₃ in an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄), as a reusable solvent. researchgate.netmdpi.com This method is often accelerated by microwave irradiation, which reduces reaction times significantly. researchgate.netmdpi.com The ability to reuse both the catalyst and the ionic liquid aligns with key green chemistry principles. researchgate.net

Another sustainable strategy is the development of photocatalytic reactions that proceed under mild conditions. The direct acylation of an indole's benzylic C(sp³)–H bond has been achieved using a combination of an N-heterocyclic carbene (NHC) and a photocatalyst. rsc.org This method avoids the need for pre-functionalization of the starting materials, making it a more atom- and step-economical approach. rsc.org Furthermore, metal-free electrochemical methods have been developed for the intramolecular C(sp²)-H amination to form indolines, using iodine as a mediator and avoiding the need for metal catalysts. organic-chemistry.org These approaches highlight a shift towards more sustainable and efficient synthetic routes in modern organic chemistry. rsc.org

Reactions Involving the Indoline Ring System

The indoline ring, a saturated analog of indole, possesses both an aromatic benzene (B151609) moiety and a five-membered heterocyclic ring with sp³-hybridized carbons at the C-2 and C-3 positions. The N-acyl group significantly influences the reactivity of both parts of the ring system.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene portion of the indoline ring is susceptible to electrophilic aromatic substitution (EAS). The N-ethoxyacetyl group, being an amide, acts as an ortho-, para-directing group. However, due to the electron-withdrawing nature of the carbonyl, it is deactivating compared to an alkylamino group. The substitution pattern is often controlled by a combination of electronic effects and the ability of the N-acyl oxygen to coordinate with Lewis acids, directing electrophiles to specific positions.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation have been demonstrated on analogous N-acylindoline systems.

Nitration : The nitration of N-acetylindoline can be achieved with high regioselectivity. Using reagents like copper(II) nitrate (B79036) or silver(I) nitrate with an oxidant such as potassium persulfate, N-acetylindoline is selectively nitrated at the C-5 position (para to the nitrogen atom). sci-hub.se If the C-5 position is blocked, nitration proceeds at the C-7 position (ortho to the nitrogen). sci-hub.se This selectivity is attributed to weak cation-π interactions guiding the electrophile. sci-hub.se

Friedel-Crafts Acylation : The Friedel-Crafts acylation of 1-acetylindoline (B31821) with acyl chlorides in the presence of a Lewis acid like aluminum chloride typically occurs at the C-5 position. researchgate.net For instance, reaction with (S)-2-(methanesulfonyloxy)propionyl chloride and AlCl₃ yields the 5-acylated product. researchgate.net

Halogenation : Halogenation of N-acylindolines can also be performed. The reaction of N-acetylindoline with N-bromosuccinimide (NBS) can lead to the corresponding 5-bromo derivative. jst.go.jp Enzymatic methods using vanadium haloperoxidases have been developed for the decarboxylative halogenation of related indole structures, showcasing advanced methods for introducing halogens. chemrxiv.org

Table 1: Examples of Electrophilic Aromatic Substitution on N-Acetylindoline

| Reaction | Reagents and Conditions | Position of Substitution | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | Cu(NO₃)₂·3H₂O, K₂S₂O₈, TFA, DCE, 80 °C | C-5 | 1-Acetyl-5-nitroindoline | 82% | sci-hub.se |

| Friedel-Crafts Acylation | (S)-2-(OMs)propionyl chloride, AlCl₃, CH₂Cl₂ | C-5 | (R)-1-Acetyl-5-(2-chloropropionyl)indoline | - | researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | C-5 | 1-Acetyl-5-bromoindoline | - | jst.go.jp |

This table presents data for N-acetylindoline as a close analog for this compound.

Functionalization at C-2 and C-3 Positions of the Indoline Ring

The C-2 and C-3 positions of the indoline ring are sp³-hybridized carbons, making them targets for different types of functionalization compared to the aromatic C-H bonds. Reactions at these sites often involve oxidation, radical processes, or enzymatic transformations.

While the C-2 and C-3 positions of the parent indole are highly reactive towards electrophiles, the saturated indoline system requires alternative strategies. thieme-connect.com For N-acylated indolines, functionalization can be achieved through methods like enzymatic carbene transfer. Engineered cytochrome P450 enzymes can catalyze the C(sp³)–H functionalization of N-substituted indolines with diazo reagents like ethyl diazoacetate (EDA). This methodology allows for regiodivergent access to the C-2 (α) and C-3 (β) positions in a highly selective manner. uri.edu

Furthermore, dearomatization strategies of indoles provide a powerful route to functionalized indolines. For example, nickel-catalyzed dearomative arylboration of N-protected indoles can generate C-2 and C-3 borylated indolines, where the regioselectivity is controlled by the nature of the N-protecting group. springernature.com Photocatalytic methods can also achieve dearomatization and subsequent functionalization at these positions. springernature.com

C-H Activation and Direct Functionalization Strategies

Modern synthetic methods have enabled the direct functionalization of otherwise unreactive C-H bonds, and the indoline scaffold is an excellent substrate for these transformations. The N-ethoxyacetyl group can serve as a powerful directing group (DG), coordinating to a transition metal catalyst and bringing it into close proximity with a specific C-H bond, typically at the ortho- (C-7) position. organic-chemistry.orgwikipedia.orgbaranlab.org

Palladium-Catalyzed C-7 Functionalization : A prominent example is the palladium-catalyzed acetoxylation of indolines at the C-7 position. nsf.govresearchgate.net Using a palladium acetate (B1210297) catalyst with an oxidant like PhI(OAc)₂, N-acyl indolines can be converted to their C-7 acetoxy derivatives. This reaction proceeds via the formation of a palladacycle intermediate directed by the amide oxygen. nsf.gov This strategy has been applied in the total synthesis of natural products. nsf.gov

Directed ortho-Metalation (DoM) : The N-acyl group can act as a directed metalation group. organic-chemistry.orgwikipedia.orgbaranlab.orgrsc.org Treatment with a strong organolithium base can selectively deprotonate the C-7 position, creating a lithiated intermediate that can be trapped with various electrophiles to install a wide range of functional groups. organic-chemistry.org

Ruthenium-Catalyzed C-H Nitration : While not a direct functionalization of the ethoxyacetyl derivative, Ru-templated strategies have been developed for the meta-selective C-H nitration of similar aromatic systems, showcasing the power of metal catalysis in controlling regioselectivity. sci-hub.se Boron-mediated C-H hydroxylation at the C-7 position has also been reported for N-acylindolines. scispace.com

Table 2: Examples of Directed C-H Functionalization of N-Acylindolines

| Reaction | Substrate | Reagents and Conditions | Position of Functionalization | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetoxylation | N-cinnamoyl-2,6-dimethylindoline | Pd(OAc)₂, PhI(OAc)₂, Ac₂O, DCE, 100 °C | C-7 | 7-Acetoxy-N-cinnamoyl-2,6-dimethylindoline | 80% | nsf.gov |

| Hydroxylation | N-pivaloylindoline | BBr₃ then NaBO₃·4H₂O | C-7 | N-Pivaloyl-7-hydroxyindoline | 92% | scispace.com |

Reactivity of the Ethoxyacetyl Side Chain

The ethoxyacetyl side chain offers two primary sites for chemical transformation: the ester functional group and the α-carbon adjacent to the carbonyl.

Transformations at the Ester Functionality (e.g., Hydrolysis, Transesterification)

The ethyl ester of the ethoxyacetyl group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups. These are standard transformations in organic synthesis.

Hydrolysis : Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, yielding 1-(carboxyacetyl)indoline. This transformation provides a handle for further reactions, such as peptide couplings or conversions to other acid derivatives. The deacylation of N-acetylindolines to the parent indoline is a related, well-established process. sci-hub.segoogle.com

Transesterification : In the presence of a different alcohol and an acid or base catalyst, the ethyl group can be exchanged via transesterification to generate other esters. This allows for the modification of the side chain's properties without altering the core structure.

Amidation : The ester can react with primary or secondary amines, typically at elevated temperatures or with catalysis, to form the corresponding amides. This reaction creates 1-(N-alkyl/aryl-aminoacetyl)indoline derivatives, expanding the structural diversity available from the parent compound.

Reactions Involving the α-Carbon of the Carbonyl Group

The methylene (B1212753) (CH₂) group positioned between the indoline nitrogen and the ester carbonyl has acidic protons. The pKa of these α-hydrogens is lowered by the electron-withdrawing effects of both the adjacent amide-like nitrogen and the carbonyl group. msu.edu Deprotonation with a suitable strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate. libretexts.orglibretexts.org

This enolate intermediate can participate in a variety of carbon-carbon bond-forming reactions:

Alkylation : The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. libretexts.orglibretexts.orglibretexts.org This allows for the synthesis of a range of 1-(1-alkylethoxyacetyl)indoline derivatives. The choice of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation and prevent side reactions with the ester carbonyl. libretexts.org

Aldol and Claisen-Type Condensations : The enolate can act as a nucleophile, attacking other carbonyl compounds like aldehydes, ketones, or even other esters. libretexts.orgvanderbilt.edu Reaction with an aldehyde or ketone would lead to an aldol-type addition product (a β-hydroxy ester), while reaction with an ester would result in a Claisen condensation product (a β-keto ester).

The ability to functionalize both the indoline ring and the ethoxyacetyl side chain makes this compound a valuable and versatile building block in synthetic organic chemistry.

Stability and Reactivity of the Amide Linkage

The amide bond in this compound, like other N-acylated indolines, exhibits distinct stability and reactivity influenced by both steric and electronic factors. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, imparting partial double-bond character to the C-N bond and affecting its rotational barrier and susceptibility to cleavage.

Conformational Isomerism and Stability:

Factors influencing the stability of these conformers include steric hindrance between the acyl group and the indoline ring, as well as electronic effects from substituents on the aromatic ring. researchgate.netpw.live For instance, bulky substituents on the acyl group or at the C7 position of the indoline ring can destabilize the Z-conformer, potentially leading to a higher population of the E-conformer.

| Compound Class | Predominant Conformation | Method of Determination | Reference |

| 5-Substituted N-acyl-indolines | Z-conformation | 1H NMR Spectroscopy | researchgate.net |

| 6-Substituted N-acetyl-1,2,3,4-tetrahydroquinolines | Both Z- and E-conformations | 1H NMR Spectroscopy | researchgate.net |

| N-acyl-N-methylanilines | cis-amide structure | X-ray Crystallography, NMR | nih.gov |

Hydrolytic Stability:

Under strongly acidic conditions, protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by water. Conversely, under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon initiates the cleavage, although this is generally a slower process due to the higher energy of the tetrahedral intermediate. researchgate.netyoutube.com

Reduction of the Amide Linkage:

The amide group of this compound can be reduced to the corresponding amine, 1-(2-ethoxyethyl)indoline. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH4). masterorganicchemistry.comwikipedia.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.org Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides unless activated. libretexts.org Alternative, milder methods for amide reduction have been developed, including the use of silanes in the presence of appropriate catalysts, which may offer greater functional group tolerance. nih.gov

| Reaction | Reagents and Conditions | Product | General Observations | References |

| Acid-Catalyzed Hydrolysis | H3O+, heat | Indoline and ethoxyacetic acid | Requires strong acid and/or heat. | viu.caresearchgate.net |

| Base-Promoted Hydrolysis | NaOH or KOH, heat | Indoline and ethoxyacetate | Generally slower than acid-catalyzed hydrolysis. | researchgate.net |

| Reduction | 1. LiAlH4, THF; 2. H2O | 1-(2-Ethoxyethyl)indoline | Requires a strong reducing agent. | masterorganicchemistry.comsaskoer.cauniurb.it |

Stereoselective Transformations of this compound

The indoline scaffold is a common motif in many natural products and pharmacologically active compounds, and the development of stereoselective transformations to access enantiomerically pure indolines is of significant interest. For a substrate like this compound, stereoselective reactions can be directed either by introducing a chiral center into the indoline ring or by utilizing the existing chirality of a substituted indoline to direct further reactions.

While specific stereoselective transformations of this compound are not extensively documented, the principles can be inferred from studies on analogous N-acylated indolines. Asymmetric catalysis provides a powerful tool for these transformations. For instance, the enantioselective alkylation of indoles, a related class of compounds, has been achieved with high efficiency using chiral catalysts. organic-chemistry.org

Catalytic Asymmetric Acylation:

Kinetic resolution of racemic 2-substituted indolines can be achieved through catalytic N-acylation using chiral, non-enzymatic catalysts. nih.gov This approach allows for the separation of enantiomers by selectively acylating one over the other. While this compound itself is achiral, this methodology is highly relevant for the synthesis of chiral derivatives starting from substituted indolines.

Substrate-Directed and Catalyst-Controlled Reactions:

In cases where the indoline ring is already substituted and chiral, the N-ethoxyacetyl group can influence the stereochemical outcome of subsequent reactions. The conformational preference of the amide bond can create a chiral environment that directs the approach of reagents to other parts of the molecule.

Furthermore, N-acylated indolines can participate in a variety of asymmetric transformations catalyzed by transition metals or organocatalysts. These include dearomatization reactions, cycloadditions, and C-H functionalization reactions. nih.govnih.govprinceton.edu For example, the combination of a photocatalyst and a chiral phosphoric acid has been used to achieve the asymmetric dearomatization of indole derivatives with N-hydroxycarbamates. nih.gov Such strategies could potentially be adapted for this compound to generate chiral indoline derivatives.

| Reaction Type | Catalyst/Method | Substrate Class | Product Class | Key Feature | Reference |

| Kinetic Resolution | Chiral non-enzymatic acylation catalyst | 2-Substituted indolines | Enantioenriched N-acyl indolines | First non-enzymatic catalytic N-acylation for indoline resolution. | nih.gov |

| Friedel-Crafts Alkylation | Chiral Copper(II)-tris(oxazoline) complex | Indoles | Chiral 3-alkylindoles | Access to both enantiomers by changing solvent. | organic-chemistry.org |

| Dearomatization | Photocatalyst and chiral phosphoric acid | Indole derivatives | Chiral fused indolines | Umpolung reactivity of indoles is unlocked. | nih.gov |

| Arylation-Cyclization Cascade | Asymmetric copper catalysis | Indole-based nucleophiles | Chiral pyrroloindolines | Construction of C(3)-aryl pyrroloindoline motif. | princeton.edu |

Photochemical and Electrochemical Reactivity of N-Acylated Indolines

The N-acyl group significantly modifies the electronic properties of the indoline nitrogen, which in turn affects the photochemical and electrochemical behavior of the molecule.

Photochemical Reactivity:

The photochemistry of N-acylated indolines has been explored, particularly in the context of photolabile protecting groups. While direct photochemical studies on this compound are limited, research on related compounds, such as N-acyl-7-nitroindolines, provides valuable insights. Upon irradiation with UV light, these molecules can undergo cleavage of the N-acyl group. researchgate.net This process is often initiated by an n → π* transition of the carbonyl group. researchgate.net

In some cases, photo-induced reactions can lead to cyclization. For example, a direct photo-induced reductive Heck cyclization of indole derivatives bearing a 2-chlorobenzoyl group has been reported, leading to the formation of polycyclic indolinyl compounds. nih.govresearchgate.net This type of reactivity highlights the potential for using light to induce complex transformations in N-acylated indoline systems.

Electrochemical Reactivity:

The electrochemical behavior of N-acylated indolines is characterized by the oxidation of the indoline ring. The N-acyl group, being electron-withdrawing, generally makes the indoline moiety more difficult to oxidize compared to the parent indoline. Cyclic voltammetry studies on various indole derivatives have shown that the oxidation potential is sensitive to the nature of the substituents on both the nitrogen and the aromatic ring. nih.govsrmist.edu.in

Electrochemical methods have been developed for the synthesis and functionalization of indoline derivatives. For instance, the electrochemical dearomative [2+2] cycloaddition of N-acyl indoles with alkynes has been demonstrated to produce cyclobutene-fused indolines. researchgate.net This transformation proceeds under mild, oxidant-free conditions. Furthermore, divergent electrochemical synthesis of indoles can be achieved by tuning the acidity of the amide proton through the choice of the N-protecting group, which controls the reaction pathway. nih.gov

| Reaction Type | Conditions | Substrate Class | Product Type | Key Observation | Reference |

| Photochemical Cleavage | UV irradiation | N-(alkoxyacetyl)tetrahydro-1,3-thiazine-2-thiones | Bicyclic lactams and cleavage products | Norrish Type-II cleavage is a competing pathway. | researchgate.net |

| Photo-induced Cyclization | UVA/blue LEDs | N-(2-chlorobenzoyl)indoles | Polycyclic indolinyl compounds | Direct chloroarene activation without a photocatalyst. | nih.govresearchgate.net |

| Electrochemical Cycloaddition | Constant current electrolysis | N-acyl indoles and alkynes | Cyclobutene-fused indolines | Mild, oxidant- and metal-free conditions. | researchgate.net |

| Electrochemical Synthesis | Tunable potential, N-protecting group variation | 2-Styrylanilines | Substituted indoles | Chemoselectivity controlled by amide proton pKa. | nih.gov |

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides invaluable information regarding molecular structure, bonding, and electronic properties. By probing the interactions of molecules with electromagnetic radiation, a detailed picture of the chemical environment of individual atoms and functional groups can be constructed.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the chemical shifts (δ), spin-spin coupling constants (J), and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemical relationships of atoms can be established. For this compound, 1D and 2D NMR experiments would provide a complete assignment of all proton and carbon resonances.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline ring, the aliphatic protons of the five-membered ring, and the protons of the N-ethoxyacetyl substituent. The four aromatic protons (H-4 to H-7) would appear in the downfield region (approx. 7.0-8.2 ppm), with their specific shifts and multiplicities dictated by the electron-withdrawing effect of the acyl group and coupling with adjacent protons. The methylene protons of the indoline ring at C2 and C3 are expected to appear as triplets around 4.1 ppm and 3.1 ppm, respectively. The ethoxyacetyl group would give rise to a singlet for the acetyl -CH₂- protons, a quartet for the ethoxy -OCH₂- protons, and a triplet for the terminal -CH₃ group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide linkage is the most downfield signal, typically appearing around 168-170 ppm. The aromatic carbons would resonate in the 117-144 ppm range, while the aliphatic carbons of the indoline ring and the ethoxyacetyl group would appear in the upfield region (15-70 ppm).

Predicted NMR data based on structural analogues and standard chemical shift values. d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound (C₁₂H₁₅NO₂) with high accuracy by measuring its exact mass.

Electron Ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a molecular fingerprint that helps confirm the structure. For N-acylindolines, fragmentation is often directed by the amide functional group. msu.edu Key predicted fragmentation pathways for this compound include:

Alpha-Cleavage: The most favorable fragmentation for amides is cleavage of the bond alpha to the carbonyl group. libretexts.org This would involve the loss of the ethoxymethyl radical (•CH₂OCH₂CH₃) to form a stable N-acylium ion.

Loss of Ethoxy Radical: Cleavage of the C-O bond in the ethoxy group would result in the loss of an ethoxy radical (•OCH₂CH₃).

McLafferty-type Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could lead to the elimination of a neutral ethene molecule. libretexts.org

Cleavage of the N-CO Bond: The bond between the indoline nitrogen and the carbonyl carbon can cleave, leading to the formation of an indoline radical cation or a charged acyl fragment.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The resulting spectra provide a characteristic "fingerprint" based on the molecule's functional groups.

For this compound, the most intense and diagnostic absorption in the IR spectrum would be the amide C=O stretching vibration. Because it is a tertiary amide, this band is expected to appear at a relatively low wavenumber, typically in the range of 1650-1670 cm⁻¹. Other key vibrations include C-H stretches from the aromatic and aliphatic portions of the molecule, the C-N stretch of the amide, and the C-O-C stretch of the ether linkage. Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds, and would be useful for characterizing the vibrations of the aromatic ring.

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within a molecule. The chromophore in this compound is the N-acylated indoline moiety. The indoline ring itself is a modification of the benzene chromophore. The nitrogen lone pair participates in the π-system, and the attachment of the electron-withdrawing ethoxyacetyl group to the nitrogen atom further modulates the electronic structure.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions of the aromatic system. Typically, N-acylindolines exhibit two main absorption bands. A strong band is expected below 250 nm and a weaker, broader band is anticipated around 280-300 nm. The exact positions (λ_max) and intensities (ε) of these bands are sensitive to solvent polarity. Information on fluorescence emission is less predictable without experimental data, but many indole derivatives are known to be fluorescent.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods reveal the molecular structure in solution, X-ray crystallography provides the definitive, unambiguous structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule. Although no public crystal structure for this compound is available, we can predict its likely solid-state features based on the structures of related N-acylindolines. researchgate.net

The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. mdpi.com The nature of these interactions determines the crystal's stability and physical properties. In this compound, the primary sites for intermolecular interactions are the two oxygen atoms (carbonyl and ether) and the aromatic ring.

Hydrogen Bonding: The molecule lacks strong, classical hydrogen bond donors (e.g., N-H, O-H). Therefore, the crystal packing will likely be directed by weaker C-H···O hydrogen bonds. akademisains.gov.my The electron-rich carbonyl oxygen is a strong hydrogen bond acceptor and would be expected to interact with aromatic C-H donors from the indoline ring of neighboring molecules or aliphatic C-H donors. The ether oxygen can also act as a hydrogen bond acceptor.

π-π Stacking: The planar aromatic ring of the indoline moiety can participate in π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules pack in a face-to-face or offset manner, are a significant cohesive force in the crystals of many aromatic compounds.

Dipole-Dipole Interactions: The polar amide group creates a significant molecular dipole, which will lead to dipole-dipole interactions that help to organize the molecules in the crystal lattice.

The final crystal structure represents a balance between these competing interactions, aiming to achieve the most thermodynamically stable packing arrangement. rsc.org The flexible ethoxyacetyl chain would adopt a conformation that optimizes these packing forces.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the development of pharmaceuticals and other materials, as different polymorphs can exhibit varying physical properties such as solubility and stability. Similarly, co-crystallization, a technique used to form a crystalline structure containing two or more different molecules in a fixed stoichiometric ratio, is a widely used strategy to enhance the physicochemical properties of active pharmaceutical ingredients. jpionline.orgturkjps.orgresearchgate.net

Despite the importance of these phenomena, no specific studies on the polymorphic forms or co-crystallization of this compound have been identified in publicly accessible research. The investigation of polymorphism typically involves techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy to identify and characterize different crystal structures. who.int The design of co-crystals involves selecting appropriate co-formers that can interact with the target molecule through non-covalent interactions like hydrogen bonds. mdpi.com Without experimental data, any discussion of potential polymorphs or co-crystals of this compound would be purely speculative.

Conformational Preferences and Dynamics of the Ethoxyacetyl Moiety and Indoline Ring

Analysis of Rotational Isomers and Energy Barriers around the N-Acyl Bond

The bond connecting the nitrogen atom of the indoline ring to the carbonyl carbon of the ethoxyacetyl group (the N-acyl bond) is expected to exhibit hindered rotation. This is a common feature in amides and related structures due to the partial double bond character of the N-C(O) bond, which arises from the delocalization of the nitrogen lone pair electrons. ias.ac.inut.ee This restricted rotation can lead to the existence of rotational isomers, or rotamers.

The energy barrier to rotation around this bond is a key parameter that determines the stability and rate of interconversion of these rotamers. mdpi.com In related systems, this barrier is influenced by both steric hindrance from bulky substituents and electronic effects. montana.edunih.gov Computational modeling and experimental techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy are typically employed to determine these energy barriers. montana.edu However, no such studies specific to this compound are currently available.

Influence of Molecular Environment on Conformational Landscape

The conformation of a molecule can be significantly influenced by its surrounding environment, such as the solvent it is dissolved in or the crystal lattice in the solid state. mdpi.com Intermolecular interactions, including hydrogen bonding and van der Waals forces, can stabilize certain conformations over others. For instance, a polar solvent might favor a more polar conformation of the molecule. In the solid state, the packing forces within the crystal can lock the molecule into a specific conformation that may not be the lowest energy conformation in the gas phase or in solution. nih.gov Without experimental or computational data for this compound, it is not possible to detail how its conformational landscape is affected by its environment.

Computational and Theoretical Investigations of 1 Ethoxyacetyl Indoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.netaps.org The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons. researchgate.net This approach offers a favorable balance between accuracy and computational cost, making it a standard tool for molecular property prediction. scirp.org

The process begins with an initial guess of the molecular geometry of 1-(ethoxyacetyl)indoline. The DFT calculation then iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy, a process known as geometry optimization. scirp.orgmdpi.com This optimized geometry represents the most stable three-dimensional structure of the molecule in the gas phase. Commonly used combinations for such calculations include a hybrid functional like B3LYP paired with a basis set such as 6-31+G(d,p), which provides a good description for organic molecules. scirp.org

From the optimized geometry, an energetic profile can be constructed. This involves calculating the molecule's total electronic energy, enthalpy, and Gibbs free energy. These values are crucial for understanding the molecule's thermodynamic stability. By calculating the energies of various conformers (different spatial arrangements of the same molecule), a potential energy surface can be mapped out, identifying the most stable conformations and the energy barriers between them. nih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not from a published study on this specific molecule.

| Parameter | Bond/Angle | Optimized Value (B3LYP/6-31G(d)) |

| Bond Lengths | C=O (acetyl) | ~1.22 Å |

| N-C (acetyl) | ~1.38 Å | |

| C-O (ethoxy) | ~1.43 Å | |

| C-N (indoline ring) | ~1.47 Å | |

| Bond Angles | O=C-N | ~121° |

| C-N-C (ring) | ~109° | |

| Dihedral Angle | C(ring)-N-C(acetyl)-O | ~175° (trans-conformer) |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comwpmucdn.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. niscpr.res.in A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. niscpr.res.in

Chemical reactivity indices derived from these calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of a molecule's reactive nature. These parameters help in understanding how this compound would behave in different chemical environments.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Indices for this compound

This table presents plausible FMO data and calculated reactivity indices. These values are illustrative.

| Parameter | Symbol | Value (eV) | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Indicates high kinetic stability and moderate reactivity. researchgate.net |

| Chemical Hardness | η | 2.65 eV | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 3.85 eV | Represents the molecule's ability to attract electrons. |

| Electrophilicity Index | ω | 2.79 eV | Quantifies the energy stabilization when the molecule accepts electrons. niscpr.res.in |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates this charge distribution. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.dereed.edu

Color-coding is used to represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. youtube.com

Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. youtube.com

Green/Yellow: Represents areas with neutral or intermediate potential.

For this compound, an MEP map would likely show a significant region of negative potential (red) around the highly electronegative oxygen atom of the carbonyl group, identifying it as a primary site for interaction with electrophiles or as a hydrogen bond acceptor. Regions of positive potential (blue) might be located around the hydrogen atoms of the indoline (B122111) ring, indicating their susceptibility to interaction with nucleophiles. Such maps are invaluable for predicting intermolecular interactions and reactive sites. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution and Protein Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and interactions in a simulated environment, such as in solution or bound to a protein.

The three-dimensional shape, or conformation, of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. frontiersin.org MD simulations are an effective method for studying these solvent effects by explicitly modeling the interactions between the solute (this compound) and a large number of solvent molecules. rsc.orgrsc.org

By running simulations in different solvents (e.g., a polar solvent like water versus a non-polar solvent like chloroform), one can observe how the conformational preferences of this compound change. rsc.org For instance, polar solvents may stabilize conformations where polar groups (like the ethoxyacetyl moiety) are exposed, while non-polar solvents might favor more compact structures. nih.gov The simulations track changes in key dihedral angles over time, revealing the most populated and energetically favorable conformations in each solvent. This information is critical, as the biologically active conformation of a molecule may only be adopted in a specific environment. frontiersin.org

To investigate how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and binding free energy calculations are employed.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a protein's active site. journal-jop.orgdovepress.com The process involves generating numerous possible binding poses of this compound within the target site and scoring them based on factors like steric fit and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). nih.gov The resulting binding score, often expressed in kcal/mol, provides an estimate of the binding affinity. ajchem-a.com Docking studies can identify key amino acid residues that are crucial for the interaction. nih.gov

Binding Free Energy Calculations: Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy (ΔGbind). nih.govnih.gov These calculations provide a more accurate estimation of binding affinity by considering factors such as solvation effects and entropic contributions, which are often simplified in standard docking scores. nih.govnih.gov A more negative ΔGbind value indicates a stronger and more stable ligand-protein complex. These simulations are essential in structure-based drug design for prioritizing compounds for synthesis and experimental testing. wustl.educriver.com

Table 3: Representative Results from a Hypothetical Molecular Docking Study of this compound

This table shows typical output from a molecular docking simulation against a hypothetical protein kinase target.

| Parameter | Result |

| Protein Target | Hypothetical Kinase XYZ |

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | Asp145, Lys72, Leu25, Val33 |

| Types of Interactions | Hydrogen Bond: Carbonyl oxygen with the backbone NH of Asp145. |

| Hydrophobic Interactions: Indoline ring with Leu25 and Val33. | |

| Predicted Binding Free Energy (ΔGbind) | -45.7 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (In Vitro/Pre-clinical Focus)

Computational and theoretical investigations, particularly Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are pivotal in understanding the biological activities of N-acyl indoline derivatives, a class of compounds that includes this compound. These methods provide a framework for developing predictive models and identifying the key molecular features necessary for specific biological interactions, thereby guiding the design of more potent and selective molecules.

Development of Predictive Models for Biological Activity Based on Structural Descriptors

The development of predictive QSAR models for N-acyl indoline derivatives involves establishing a mathematical correlation between the compounds' structural properties and their observed biological activities. These models are built upon a set of known molecules and their corresponding activities, often expressed as IC50 or EC50 values.

QSAR studies on related indole (B1671886) derivatives have demonstrated that biological activity can be governed by a combination of structural factors. acs.orgnih.gov For instance, in a study on N-arylsulfonyl-3-acylindole derivatives, it was found that molecular mass showed a negative correlation with nematicidal activity, while molecular polarity had a positive correlation. acs.orgnih.gov Such models are typically developed using multiple linear regression (MLR) or more advanced machine learning algorithms.

The robustness and predictive power of these models are rigorously assessed through statistical validation. Key parameters include the coefficient of determination (R²) for the training set, and the cross-validation coefficient (Q²), often determined using the leave-one-out (LOO) method. acs.orgnih.gov A high R² value indicates a good fit of the model to the training data, while a high Q² value signifies good predictive ability for new, untested compounds. For a series of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives, a QSAR model yielded an R² of 0.791 and a Q² of 0.701, indicating a statistically significant and predictive model. acs.orgnih.gov

The structural descriptors used in these models can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment, which are crucial for electrostatic interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, influencing how well it fits into a binding site.

Hydrophobic Descriptors: These quantify the molecule's affinity for non-polar environments, which is important for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical representations of the molecular structure, capturing aspects like branching and connectivity.

The table below illustrates a hypothetical set of descriptors and their correlation with the biological activity of a series of N-acyl indoline derivatives, based on general principles from related studies.

| Descriptor | Correlation with Activity | Implication for this compound |

| Molecular Weight | Negative | Lower molecular weight analogues may exhibit higher activity. |

| LogP (Hydrophobicity) | Positive (within a range) | The ethoxyacetyl group contributes to a balanced hydrophobicity, potentially enhancing activity. |

| Dipole Moment | Positive | The carbonyl group in the ethoxyacetyl moiety increases the dipole moment, which could be favorable for binding. |

| Number of Hydrogen Bond Acceptors | Positive | The two oxygen atoms in the ethoxyacetyl group can act as hydrogen bond acceptors, a key feature for interaction with many biological targets. |

Identification of Key Molecular Features for Specific Interactions

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of molecular features that are necessary for a compound to exert a specific biological effect. For N-acyl indoline derivatives, the N-acyl group itself is a critical pharmacophoric element. nih.gov

Studies on a series of N-acyl indolines as inhibitors of the carboxylesterase Notum have revealed that the indoline core binds within a hydrophobic pocket of the enzyme. nih.gov The key interactions identified in this study, which can be extrapolated to other N-acyl indolines like this compound, include:

Aromatic Stacking: The indoline ring participates in aromatic stacking interactions with phenylalanine and tyrosine residues in the binding site. nih.gov

Hydrogen Bonding: The carbonyl oxygen of the N-acyl group is crucial for forming hydrogen bonds, often mediated by a water molecule, with the oxyanion hole of the enzyme. nih.gov The ethoxy group's oxygen in this compound could also participate in hydrogen bonding.

Hydrophobic Interactions: Substituents on the indoline ring can form additional hydrophobic interactions, enhancing binding affinity.

A pharmacophore model for this class of compounds would typically include features such as a hydrophobic aromatic ring (the indoline), a hydrogen bond acceptor (the carbonyl oxygen), and potentially another hydrogen bond acceptor from the ether oxygen of the ethoxyacetyl group. The spatial relationship between these features is critical for optimal binding.

The table below summarizes the key molecular features of the N-acyl indoline scaffold and their contribution to biological activity, based on the findings from the study on Notum inhibitors. nih.gov

| Molecular Feature | Role in Biological Activity | Relevance to this compound |

| Indoline Scaffold | Provides a rigid core that fits into the hydrophobic binding pocket and engages in aromatic stacking interactions. | Forms the fundamental structure for binding. |

| N-Acyl Group | Essential pharmacophore motif. The carbonyl oxygen acts as a key hydrogen bond acceptor. | The ethoxyacetyl group provides the critical carbonyl for hydrogen bonding. |

| Substituents on the Indoline Ring | Can enhance potency through additional hydrophobic or electronic interactions. | The unsubstituted indoline ring in this compound provides a baseline for activity. |

| Ethoxy Group | Can influence solubility, metabolic stability, and potentially form additional hydrogen bonds. | The ethoxy moiety can modulate physicochemical properties and may interact with the target. |

Exploration of Biological Activities and Mechanistic Studies of this compound (In Vitro/Pre-clinical)

A comprehensive review of existing scientific literature reveals a notable absence of published in vitro or pre-clinical studies specifically investigating the biological activities and mechanism of action of the chemical compound this compound.

While the indoline scaffold itself is a core component of many biologically active molecules, and numerous derivatives have been synthesized and evaluated for a wide range of therapeutic applications, research focusing solely on this compound is not currently available in the public domain. The broader class of indoline derivatives has shown promise in various fields of pharmacology, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects. These activities are attributed to the diverse structural modifications possible on the indoline ring system, which allow for interaction with a variety of biological targets.

However, without specific studies on this compound, it is not possible to provide detailed information on its biological effects or its underlying mechanisms of action. Scientific investigation into this particular compound would be necessary to determine its potential pharmacological profile. Such studies would typically involve a range of in vitro assays to assess its activity against specific enzymes, receptors, or cell lines, followed by pre-clinical studies in animal models to evaluate its efficacy and safety.

Therefore, any discussion of the biological activities of this compound would be purely speculative and would not meet the standards of a scientifically accurate and informative article. Further research is required to elucidate the potential therapeutic value of this specific chemical entity.

Strictly Excluding Clinical Human Trial Data, Dosage/administration, and Safety/adverse Effect Profiles.

In Vitro Assays for Preliminary Biological Screening

Currently, specific in vitro assay data for the compound 1-(ethoxyacetyl)indoline is not extensively available in the public domain. However, the indoline (B122111) scaffold is a common motif in a variety of biologically active compounds, and thus the potential for this compound to exhibit activity in various screening assays is of scientific interest. The following sections outline the types of assays that would be critical for its preliminary biological characterization.

Enzyme Inhibition Assays (e.g., IC50 determination for specific targets)

Enzyme inhibition assays are fundamental in determining the potency of a compound against a specific enzyme target. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For a novel compound like this compound, a screening panel against a range of enzymes would be the initial step.

Based on the activities of other indoline derivatives, potential enzyme targets could include kinases, phosphodiesterases, or metabolic enzymes. For instance, some indoline-based compounds have been investigated as inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory pathways. A hypothetical enzyme inhibition study for this compound might yield data as presented in the interactive table below.

| Enzyme Target | IC50 (µM) | Assay Type |

| Cyclooxygenase-2 (COX-2) | 15.2 | Cell-free enzymatic assay |

| 5-Lipoxygenase (5-LOX) | 8.9 | Cell-free enzymatic assay |

| Phosphodiesterase-4 (PDE4) | 22.5 | FRET-based enzymatic assay |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound is not currently available.

Receptor Binding and Ligand Displacement Studies

Receptor binding assays are crucial for identifying if a compound interacts with specific cellular receptors and for quantifying its binding affinity. These studies often use a radiolabeled ligand that is known to bind to the receptor of interest. The test compound, in this case, this compound, would be added in increasing concentrations to see if it can displace the radiolabeled ligand.

The indoline core is present in molecules that bind to a variety of receptors, including dopamine and serotonin receptors. For example, certain indolin-2-one derivatives have been synthesized and evaluated for their binding affinity to dopamine D4 receptors. A typical output from such a study would be the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Cell-Based Assays for Pathway Modulation (e.g., cell proliferation, gene expression, signaling cascades)

Cell-based assays provide a more physiologically relevant context to assess a compound's biological activity. These assays can measure a wide range of cellular responses, including changes in cell proliferation, modulation of gene expression, and alterations in signaling pathways.

For a compound like this compound, a primary screen might involve a cell proliferation assay on a panel of cancer cell lines to assess for any cytotoxic or anti-proliferative effects. Further investigation could involve reporter gene assays to determine if the compound activates or inhibits specific signaling pathways. For example, a luciferase reporter assay could be used to monitor the activity of a transcription factor that is downstream of a particular signaling cascade.

Investigation of Molecular Mechanisms of Action (Pre-clinical)

Understanding the molecular mechanism of action is a critical step in the preclinical development of any new chemical entity. This involves identifying the direct molecular target(s) and elucidating the downstream signaling pathways that are affected by the compound.

Target Identification and Validation Through Biochemical and Cell Biological Methods

Identifying the specific molecular target of a novel compound can be a challenging process. A common approach is affinity chromatography, where the compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These binding partners are then identified using techniques like mass spectrometry.

Once a potential target is identified, validation is necessary. This can be achieved through various biochemical and cell biological methods. For instance, if a specific enzyme is identified as a target, enzyme kinetics studies can be performed to confirm inhibition. In a cellular context, techniques like siRNA-mediated knockdown of the proposed target can be used to see if it phenocopies the effects of the compound.

Elucidation of Signaling Pathways Modulated by this compound

Once a primary target is validated, the next step is to understand how the compound's interaction with this target modulates intracellular signaling pathways. This often involves a combination of techniques to probe the activity of various components of the signaling cascade.

For example, if this compound were found to inhibit a specific kinase, researchers would then investigate the phosphorylation status of the known substrates of that kinase using Western blotting with phospho-specific antibodies. Furthermore, downstream effects on gene expression could be analyzed using techniques like quantitative PCR (qPCR) or microarray analysis to identify genes that are up- or down-regulated in response to treatment with the compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) of this compound analogues is a critical step in understanding how chemical structure influences biological activity. By systematically modifying the indoline core and the ethoxyacetyl side chain, researchers can identify key molecular features responsible for desired pharmacological effects. This knowledge is instrumental in the design of new compounds with improved potency and selectivity.

Systematic Structural Modifications to the Indoline Core and Ethoxyacetyl Side Chain

The indoline scaffold, a saturated bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, offers multiple positions for chemical modification. hmdb.canih.gov Systematic alterations to both the indoline core and the ethoxyacetyl side chain of this compound can be explored to probe the SAR.

Modifications to the Indoline Core:

Substitution on the Benzene Ring: The aromatic portion of the indoline nucleus can be substituted at various positions (e.g., 4, 5, 6, and 7-positions). Introducing a range of substituents, from electron-donating groups (e.g., methoxy, alkyl) to electron-withdrawing groups (e.g., halogens, nitro), can significantly impact the electronic properties and lipophilicity of the molecule. For instance, the synthesis of various methoxy-activated indoles has been a strategy to diversify their regiochemical behavior and enhance reactivity. chim.it

Modifications to the Ethoxyacetyl Side Chain:

Alteration of the Ether Linkage: The ethoxy group (-OCH2CH3) can be modified by changing the length of the alkyl chain (e.g., methoxy, propoxy) or by introducing branching. This can influence the compound's hydrophobicity and steric interactions with a biological target.

Replacement of the Acetyl Group: The carbonyl moiety of the acetyl group is a key feature that can be altered. For example, it could be replaced with other functional groups like amides or sulfonamides to explore different hydrogen bonding capabilities.

Varying the Linker: The entire ethoxyacetyl group attached to the indoline nitrogen can be replaced with other acyl groups or different types of side chains to investigate the importance of this substituent for biological activity. The synthesis of various 1-acetyl-5-substituted indoline compounds highlights the feasibility of modifying this position. researchgate.net

A hypothetical series of analogues for SAR studies is presented in the table below.

| Compound ID | Modification on Indoline Core | Modification on Ethoxyacetyl Side Chain |

| Parent | Unsubstituted | 1-(ethoxyacetyl) |

| Analogue 1 | 5-Fluoro | Unchanged |

| Analogue 2 | 6-Methoxy | Unchanged |

| Analogue 3 | Unsubstituted | 1-(methoxyacetyl) |

| Analogue 4 | Unsubstituted | 1-(propoxyacetyl) |

| Analogue 5 | Unsubstituted | 1-(ethoxypropanoyl) |

Correlation of Structural Features with Observed In Vitro Biological Activities

The synthesized analogues of this compound would be subjected to a battery of in vitro biological assays to determine their activity. The resulting data would then be analyzed to establish correlations between specific structural features and biological outcomes.